

Technical Guide: 2-Fluoro-6-phenoxybenzaldehyde (CAS No. 902836-68-4)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Fluoro-6-phenoxybenzaldehyde

Cat. No.: B1346851

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

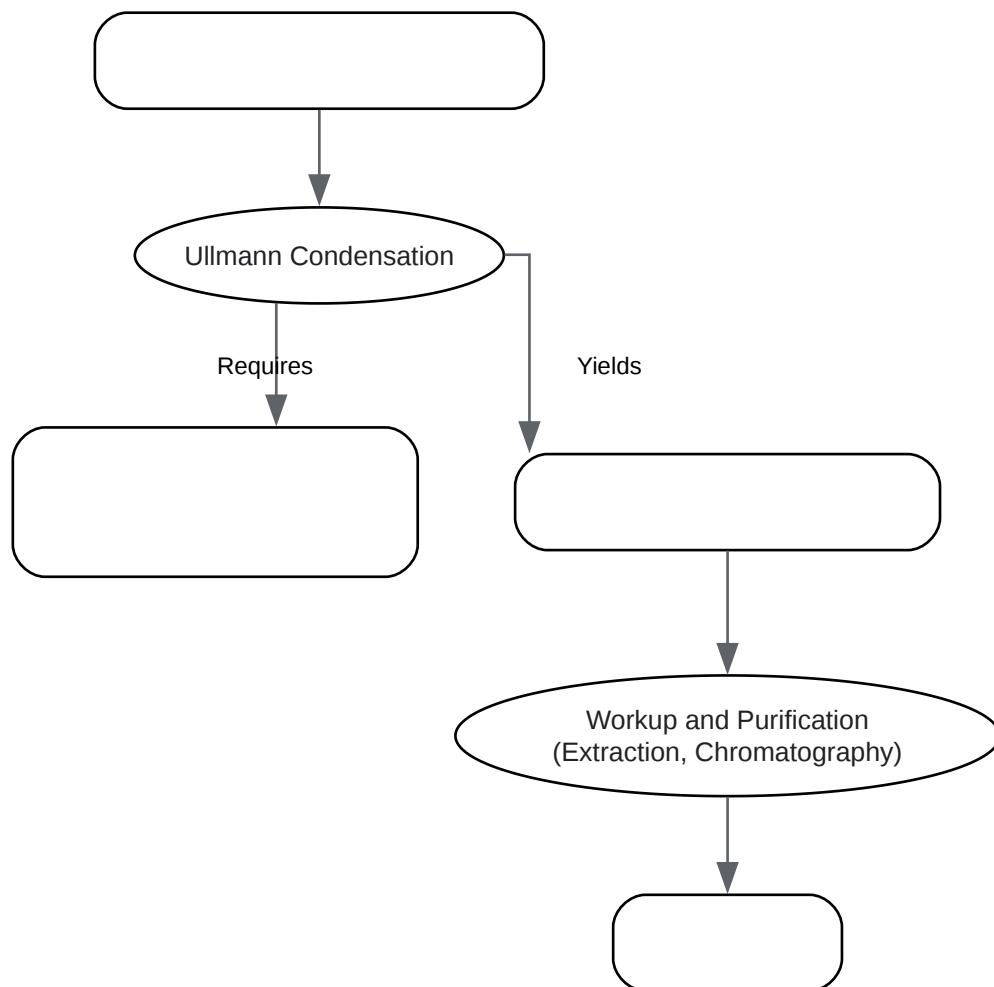
Abstract

This technical guide provides a comprehensive overview of **2-Fluoro-6-phenoxybenzaldehyde**, a halogenated aromatic aldehyde with potential applications in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this compound, this guide synthesizes known information and presents logical extrapolations based on structurally related molecules. Included are its chemical identity, physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and a discussion of its potential applications in drug discovery. This document aims to serve as a foundational resource for researchers interested in the synthesis and utilization of this and similar substituted benzaldehydes.

Chemical Identity and Properties

2-Fluoro-6-phenoxybenzaldehyde is a disubstituted benzaldehyde featuring a fluorine atom and a phenoxy group at the ortho positions relative to the aldehyde functionality.

Table 1: Physicochemical Properties of **2-Fluoro-6-phenoxybenzaldehyde**


Property	Value	Source
CAS Number	902836-68-4	[1]
Molecular Formula	C ₁₃ H ₉ FO ₂	[1]
Molecular Weight	216.21 g/mol	[1]
Appearance	Not specified (likely a solid or oil)	Inferred
Boiling Point	Not available	
Melting Point	Not available	
Solubility	Insoluble in water; soluble in organic solvents	Inferred
PSA (Polar Surface Area)	26.30 Å ²	[1]
LogP	3.43	[1]

Synthesis

Direct experimental procedures for the synthesis of **2-Fluoro-6-phenoxybenzaldehyde** are not readily available in the reviewed literature. However, a plausible and widely used method for the formation of the diaryl ether linkage is the Ullmann condensation.[\[2\]](#)[\[3\]](#)[\[4\]](#) This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide.

A proposed synthetic route would therefore involve the reaction of 2,6-difluorobenzaldehyde with phenol in the presence of a copper catalyst and a base. The fluorine atom at the 2-position is expected to be more susceptible to nucleophilic aromatic substitution than the one at the 6-position due to the electron-withdrawing effect of the adjacent aldehyde group.

Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **2-Fluoro-6-phenoxybenzaldehyde** via Ullmann condensation.

Experimental Protocol: Proposed Ullmann Condensation

This protocol is a generalized procedure based on known Ullmann condensations for the synthesis of diaryl ethers.^{[5][6]} Optimization of reaction conditions (temperature, solvent, catalyst, and base) may be necessary to achieve a satisfactory yield of **2-Fluoro-6-phenoxybenzaldehyde**.

Materials:

- 2,6-Difluorobenzaldehyde
- Phenol
- Copper(I) iodide (CuI)
- Potassium carbonate (K_2CO_3), anhydrous
- N,N-Dimethylformamide (DMF) or Pyridine, anhydrous
- Toluene
- Hydrochloric acid (1 M)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate ($MgSO_4$)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-difluorobenzaldehyde (1.0 eq.), phenol (1.1 eq.), copper(I) iodide (0.1 eq.), and anhydrous potassium carbonate (2.0 eq.).
- Add anhydrous DMF or pyridine as the solvent.
- Heat the reaction mixture to a temperature between 120-150 °C and stir vigorously.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or toluene.

- Wash the combined organic layers with 1 M HCl, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure **2-Fluoro-6-phenoxybenzaldehyde**.

Applications in Drug Development

While specific biological activities of **2-Fluoro-6-phenoxybenzaldehyde** have not been reported, its structural motifs are present in various biologically active molecules.

- Fluorinated Benzaldehydes: The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and membrane permeability.^[7] Fluorinated benzaldehydes serve as versatile intermediates in the synthesis of a wide range of pharmaceuticals.
- Phenoxybenzaldehydes: The diaryl ether linkage is a common feature in many drug molecules. For instance, m-phenoxybenzaldehyde is a key intermediate in the synthesis of pyrethroid insecticides. The phenoxy group can act as a flexible hinge, allowing for optimal binding to biological targets.

Given these precedents, **2-Fluoro-6-phenoxybenzaldehyde** is a promising scaffold for the synthesis of novel compounds with potential applications in areas such as:

- Anticancer Agents: Many kinase inhibitors and other anticancer drugs contain substituted diaryl ether moieties.
- Antimicrobial Agents: The structural features of this molecule could be exploited to develop new antibacterial or antifungal compounds.
- Agrochemicals: The phenoxybenzaldehyde core is a well-established pharmacophore in certain classes of pesticides.

Conclusion

2-Fluoro-6-phenoxybenzaldehyde (CAS No. 902836-68-4) is a chemical entity with significant potential for applications in medicinal chemistry and materials science. Although specific experimental data is scarce, its synthesis can be reasonably proposed via the Ullmann condensation. The combination of a fluorinated aromatic ring and a diaryl ether linkage makes it an attractive building block for the development of novel molecules with enhanced biological or material properties. Further research is warranted to fully elucidate the reactivity, properties, and applications of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluoro-6-phenoxybenzaldehyde | CAS#:902836-68-4 | Chemsric [chemsric.com]
- 2. benchchem.com [benchchem.com]
- 3. synarchive.com [synarchive.com]
- 4. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Guide: 2-Fluoro-6-phenoxybenzaldehyde (CAS No. 902836-68-4)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1346851#2-fluoro-6-phenoxybenzaldehyde-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com